UK-371804 hydrochloride is a potent, reversible, and substrate-competitive inhibitor of urokinase-type plasminogen activator (uPA), a critical serine protease involved in extracellular matrix remodeling, wound healing, and tumor metastasis . With a highly optimized 1-(7-sulfonamidoisoquinolinyl)guanidine core, this compound delivers a Ki of 10 nM against uPA [1]. As a hydrochloride salt, it offers reliable stability and formulation compatibility for both in vitro 3D cell culture models and in vivo topical hydrogel applications. For procurement professionals and researchers, UK-371804 stands out as a precision tool for isolating uPA-driven pathways without confounding interference from related fibrinolytic enzymes [1].
Substituting UK-371804 with older generation uPA inhibitors like amiloride or broad-spectrum serine protease inhibitors frequently compromises experimental integrity [1]. Amiloride suffers from weak micromolar potency, requiring high dosing that induces off-target toxicity [1]. Furthermore, alternative targeted agents such as IPR-803 or Å6 act as uPAR (receptor) antagonists rather than direct catalytic inhibitors, failing to block the intrinsic proteolytic activity of uPA [2]. More importantly, generic serine protease inhibitors cannot distinguish between uPA, tissue-type plasminogen activator (tPA), and plasmin[1]. Because these enzymes share high structural homology and operate in overlapping coagulation cascades, using non-selective agents leads to ambiguous data regarding which specific protease is driving matrix degradation or cell invasion [2].
The primary procurement advantage of UK-371804 is its ability to selectively inhibit uPA without disrupting related fibrinolytic pathways [1]. Quantitative profiling demonstrates a 4000-fold selectivity for uPA over tissue-type plasminogen activator (tPA) and a 2700-fold selectivity over plasmin [1]. In contrast, standard broad-spectrum inhibitors often exhibit cross-reactivity that confounds coagulation and matrix remodeling assays [1].
| Evidence Dimension | Enzyme Selectivity Ratio |
| Target Compound Data | 4000-fold vs tPA; 2700-fold vs plasmin |
| Comparator Or Baseline | Broad-spectrum serine protease inhibitors (cross-reactive) |
| Quantified Difference | >2700x selectivity margin |
| Conditions | In vitro enzymatic activity assays |
Ensures that observed phenotypic changes in matrix degradation or wound healing are strictly driven by uPA inhibition, preventing false positives from tPA or plasmin suppression.
UK-371804 operates as a direct, substrate-competitive inhibitor of the uPA active site with an established Ki of 10 nM [1]. This represents a massive potency upgrade over classical benchmarks like amiloride, which only achieves micromolar inhibition (Ki ~7 µM), or UK-122 (IC50 ~200 nM)[1]. Furthermore, unlike uPAR antagonists that merely block receptor binding, UK-371804 directly neutralizes the catalytic domain, making it the definitive choice for blocking exogenous uPA activity in complex biological fluids.
| Evidence Dimension | Inhibitory Potency (Ki / IC50) |
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | Amiloride (Ki ~7 µM) and UK-122 (IC50 ~200 nM) |
| Quantified Difference | ~700-fold more potent than amiloride; 20-fold more potent than UK-122 |
| Conditions | Exogenous uPA activity assays |
Allows researchers to use significantly lower compound concentrations, minimizing off-target toxicity in sensitive 3D tumouroid or primary cell models.
For translational research, the physical properties of the hydrochloride salt enable robust formulation in aqueous and hydrogel vehicles[1]. In a porcine acute excisional wound model, a 10 mg/mL hydrogel formulation of UK-371804 successfully penetrated the dermis (reaching local concentrations of 41.8 µM) and inhibited exogenous uPA in chronic wound fluid (IC50 = 0.89 µM) without impairing natural wound closure parameters [1]. This demonstrates superior in vivo processability compared to highly lipophilic analogs that precipitate in topical bases [1].
| Evidence Dimension | Dermal Penetration and Target Engagement |
| Target Compound Data | 41.8 µM dermal concentration; 0.89 µM IC50 in wound fluid |
| Comparator Or Baseline | Unformulated or highly lipophilic free-base analogs (poor aqueous penetration) |
| Quantified Difference | Achieves therapeutically relevant >40 µM local tissue concentration |
| Conditions | Porcine acute excisional wound model (10 mg/mL hydrogel topical delivery) |
Validates the compound's suitability for downstream preclinical in vivo testing, ensuring reliable dosing and tissue penetration in dermatological and surgical models.
Recent 3D tumouroid studies highlight the functional superiority of UK-371804 in blocking cancer cell invasion[1]. When applied at 10 µM to highly invasive HCT116 colorectal cancer tumouroids, UK-371804 significantly reduced matrix softening and limited cellular invasion distances [1]. Because it specifically disrupts active uPA rather than competitively binding to the uPAR receptor like Å6 or IPR-803, it provides a more absolute blockade of the proteolytic cascade required for extracellular matrix degradation [1].
| Evidence Dimension | Mechanism of Invasion Blockade |
| Target Compound Data | Complete disruption of active uPA catalytic activity |
| Comparator Or Baseline | uPAR antagonists (e.g., Å6, IPR-803) |
| Quantified Difference | Direct catalytic neutralization vs. competitive receptor displacement |
| Conditions | 3D HCT116 colorectal cancer tumouroid invasion assay |
Provides a more robust and reliable inhibition of tumor invasion in complex 3D microenvironments where receptor-binding dynamics can be easily outcompeted by high endogenous ligand expression.
Due to its proven compatibility with hydrogel formulations and ability to penetrate porcine dermal tissue to reach 41.8 µM concentrations, UK-371804 hydrochloride is the premier choice for investigating uPA's role in chronic wound pathology [1]. It effectively neutralizes exogenous uPA in wound fluid without disrupting the baseline parameters of tissue repair [1].
In advanced 3D tumouroid models (such as HCT116 colorectal cancer lines), UK-371804 is highly effective at preventing matrix softening and cellular invasion[2]. Its nanomolar potency allows for sustained inhibition of extracellular matrix degradation at low doses, making it ideal for long-term mechanobiology and metastasis studies [2].
Because UK-371804 boasts a 4000-fold selectivity over tPA and 2700-fold over plasmin, it is an essential procurement item for hematology and vascular biology labs[1]. It allows researchers to selectively isolate uPA-dependent mechanisms in complex plasma or serum assays without inadvertently shutting down the broader fibrinolytic cascade [1].